molecular formula C23H21N5O2S B2553423 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 1019097-16-5

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

Número de catálogo: B2553423
Número CAS: 1019097-16-5
Peso molecular: 431.51
Clave InChI: MHTLQWQMFDJAHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H21N5O2SC_{20}H_{21}N_{5}O_{2}S, with a molecular weight of approximately 395.5 g/mol. The structure includes a pyridazine core linked to a pyrazole moiety, which is known for its biological activity.

The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of specific kinases involved in cell signaling pathways. Kinases are crucial in regulating various cellular processes, including proliferation and survival.

Key Mechanisms:

  • BCR-ABL Kinase Inhibition : Similar compounds have demonstrated significant inhibitory activity against BCR-ABL kinase, a target in chronic myeloid leukemia (CML). Research indicates that modifications in the pyrazole and pyridazine structures enhance binding affinity to the active site of the kinase .
  • Molecular Docking Studies : Computational studies have shown favorable interactions between this compound and the BCR-ABL protein, suggesting it could serve as a lead compound for developing new anticancer agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Notably:

  • K562 Cells : The compound exhibited potent cytotoxicity against K562 cells (a CML cell line), with IC50 values reported below 2 nM, indicating high efficacy .
  • Other Cancer Cell Lines : Additional studies are required to confirm its activity across different cancer types.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Current literature lacks extensive in vivo data specifically for this compound; however, related pyrazole derivatives have shown favorable outcomes in animal models.

Case Studies

Recent research has highlighted several case studies involving similar compounds:

  • Study on BCR-ABL Inhibitors : A series of pyrazole derivatives were synthesized and tested for their inhibitory effects on BCR-ABL kinase. The most potent derivatives showed IC50 values as low as 8.5 nM, demonstrating potential for further development .
  • Targeted Therapy Approaches : Investigations into targeted therapies using these compounds have suggested that they may enhance treatment efficacy when used alongside existing therapies for CML.

Data Summary Table

PropertyValue
Molecular FormulaC20H21N5O2SC_{20}H_{21}N_{5}O_{2}S
Molecular Weight395.5 g/mol
Primary ActivityBCR-ABL kinase inhibition
IC50 against K562 cells< 2 nM
Structure TypePyrazole-pyridazine derivative

Propiedades

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-30-20-5-2-4-17(14-20)15-24-22(29)16-31-23-11-10-21(26-27-23)18-6-8-19(9-7-18)28-13-3-12-25-28/h2-14H,15-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTLQWQMFDJAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.